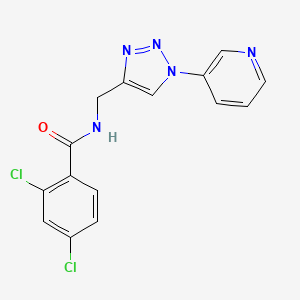

![molecular formula C18H11FN2OS B2848955 N-(4-fluorophenyl)thieno[2,3-b]quinoline-2-carboxamide CAS No. 478079-46-8](/img/structure/B2848955.png)

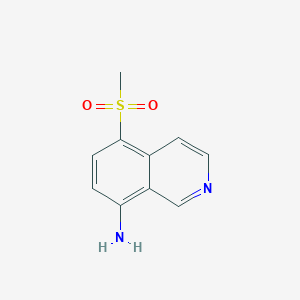

N-(4-fluorophenyl)thieno[2,3-b]quinoline-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-fluorophenyl)thieno[2,3-b]quinoline-2-carboxamide” is a chemical compound with the molecular formula C18H11FN2OS . It has an average mass of 322.356 Da and a monoisotopic mass of 322.057617 Da .

Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For instance, the synthesis of thiophene derivatives, which are essential components of this compound, can be achieved through various methods such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between different compounds to form the desired product .Molecular Structure Analysis

The molecular structure of “N-(4-fluorophenyl)thieno[2,3-b]quinoline-2-carboxamide” is determined by its molecular formula C18H11FN2OS . The structure includes a thiophene ring, a quinoline ring, and a carboxamide group, all of which contribute to its unique chemical properties .科学的研究の応用

Antimicrobial Activity

Thiophene derivatives, such as N-(4-fluorophenyl)thieno[2,3-b]quinoline-2-carboxamide, have been reported to exhibit significant antimicrobial properties . These compounds can be synthesized and tested against various bacterial and fungal strains to determine their efficacy in inhibiting microbial growth. This application is crucial in the development of new antibiotics, especially in the face of rising antibiotic resistance.

Anti-inflammatory and Analgesic Effects

Research has shown that thiophene compounds possess anti-inflammatory and analgesic activities . This makes them potential candidates for the development of new pain relief medications. Their effectiveness in reducing inflammation can be explored through various in vivo and in vitro studies, contributing to the treatment of chronic inflammatory diseases.

Antitumor and Anticancer Properties

Thiophene derivatives are known to have antitumor and anticancer activities . The compound could be investigated for its potential to inhibit cancer cell growth and induce apoptosis. This application is particularly important for the discovery of novel chemotherapeutic agents.

Kinase Inhibition

Kinases play a vital role in cell signaling and are often implicated in diseases when mutated or overexpressed. Thiophene derivatives can act as kinase inhibitors , which may lead to the development of targeted therapies for conditions like cancer, where specific kinase inhibition can be therapeutic.

Material Science Applications

In the realm of material science, thiophene derivatives are used in the fabrication of light-emitting diodes (LEDs) . The compound’s structural properties could be optimized to enhance the performance of organic LEDs, which are used in various display technologies.

Estrogen Receptor Modulation

Some thiophene compounds have been found to modulate estrogen receptors , which could be beneficial in treating hormone-related conditions. Research into the compound’s affinity and specificity towards estrogen receptors could lead to new treatments for breast cancer and other estrogen-related disorders.

特性

IUPAC Name |

N-(4-fluorophenyl)thieno[2,3-b]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11FN2OS/c19-13-5-7-14(8-6-13)20-17(22)16-10-12-9-11-3-1-2-4-15(11)21-18(12)23-16/h1-10H,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQFRXMGUFADPEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=C(SC3=N2)C(=O)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

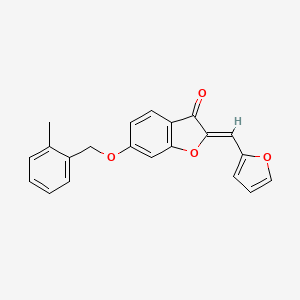

![1-((2-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2848874.png)

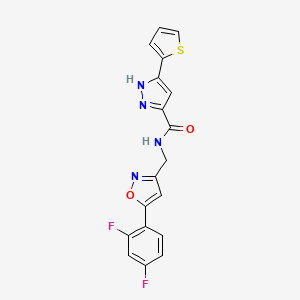

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B2848876.png)

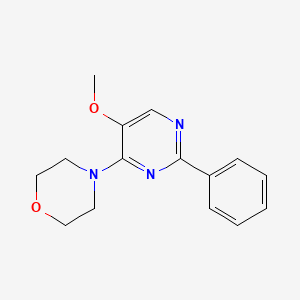

![5-[5-Chloro-2-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2848884.png)

![8-(4-Ethylanilino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione](/img/structure/B2848886.png)

![8-fluoro-1,3-bis(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2848889.png)

![1-[2-Chloro-4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanone](/img/structure/B2848892.png)